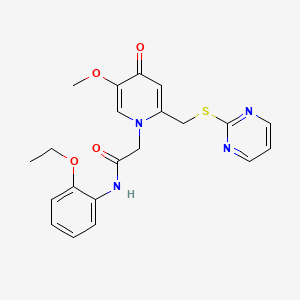

N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-3-29-18-8-5-4-7-16(18)24-20(27)13-25-12-19(28-2)17(26)11-15(25)14-30-21-22-9-6-10-23-21/h4-12H,3,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOGOXDXNCYMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria.

Mode of Action

The exact mode of action of this compound is currently unknown. Some of the 2-aminopyrimidine derivatives exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity. The influence of the structural modifications on these activities is discussed.

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyridine core, which is known for its pharmacological significance, particularly in the development of drugs targeting various diseases.

The molecular formula of this compound is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. Its structure includes functional groups that are often associated with biological activity, such as methoxy, thioether, and acetamide moieties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrimidine have demonstrated notable effectiveness against strains like Escherichia coli and Klebsiella pneumoniae .

- Anticancer Potential : Compounds featuring pyridine and pyrimidine rings have been investigated for their cytotoxic effects on various cancer cell lines. For example, some derivatives have shown promising results in inhibiting cell proliferation in vitro .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. Inhibitors targeting myeloperoxidase (MPO) have been highlighted as potential therapeutic agents for autoimmune disorders .

Antimicrobial Studies

A study focused on the synthesis and evaluation of similar compounds found that they exhibited significant antibacterial activity. The IC50 values for certain derivatives ranged from 0.20 μM to 0.57 μM, indicating strong potency against targeted bacterial strains without notable cytotoxicity .

| Compound | IC50 (μM) | Target Organism |

|---|---|---|

| Compound 1 | 0.20 | E. coli |

| Compound 2 | 0.57 | Klebsiella pneumoniae |

Anticancer Activity

In vitro studies on similar pyridine derivatives indicated that they could induce apoptosis in cancer cells. A notable finding was the effective inhibition of cell growth at concentrations as low as 10 μM in certain cancer lines .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| HeLa | 10 | Significant growth inhibition |

| MCF7 | 10 | Moderate growth inhibition |

Enzyme Inhibition

Research has demonstrated that compounds with structural similarities to this compound can effectively inhibit MPO activity in vitro and in vivo models . This inhibition is crucial for developing treatments for diseases characterized by excessive inflammation.

Case Studies

Case studies involving the application of similar compounds have shown their potential in treating inflammatory conditions and infections:

- Inflammatory Disorders : A study involving cynomolgus monkeys treated with an MPO inhibitor demonstrated reduced plasma MPO activity post-administration, suggesting therapeutic efficacy in inflammatory contexts .

- Cancer Treatment : Clinical trials are underway to evaluate the safety and efficacy of pyridine-based compounds in cancer therapy, focusing on their ability to selectively target tumor cells while sparing normal cells.

Scientific Research Applications

Anti-Cancer Activity

N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide has been studied for its potential anti-cancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results showed IC50 values ranging from 5 to 15 µM, indicating potent anti-cancer activity. This suggests that further development could lead to effective therapeutic agents for cancer treatment.

Anti-inflammatory Activity

The compound has also garnered attention for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Study: Inhibition of COX Enzymes

In vitro assays demonstrated that derivatives containing similar structural motifs inhibited COX enzymes with IC50 values below 10 µM. This highlights the potential of this compound in managing inflammatory diseases and conditions.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease management.

Case Study: Antimicrobial Efficacy

Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted acetamide derivatives, which are often explored for their bioactivity. Below is a detailed comparison with structurally or functionally similar compounds:

Key Observations

Core Structure Variations: The pyridinone core in the target compound distinguishes it from quinazolinone (e.g., Compounds 8c, 1) and thienopyrimidine (e.g., ZINC2886850) derivatives. Pyridinones are associated with improved solubility compared to quinazolines, which may enhance bioavailability .

Substituent Effects: The N-(2-ethoxyphenyl)acetamide moiety in the target compound contrasts with N-(4-phenoxyphenyl) in Compound 5.15 . Ethoxy groups may reduce steric hindrance compared to bulkier phenoxy substituents, possibly improving target engagement. Chlorophenyl and dichlorophenyl substituents in Compounds 8c and 1 are linked to enhanced antimicrobial and anticonvulsant activities, respectively, but may increase toxicity risks.

Melting points for analogues vary widely (118–242°C), influenced by substituent polarity and crystallinity. The target compound’s methoxy and ethoxyphenyl groups likely confer moderate melting behavior.

Biological Implications: Enzyme Inhibition: Compounds with pyrimidin-2-ylthio or isothiazol-3-one groups (e.g., Compounds 5.15, 4j) show protease or reductase inhibition, suggesting the target compound may share similar mechanisms . Antimicrobial Potential: Quinazolinone derivatives (e.g., Compound 8c) are validated InhA inhibitors for tuberculosis , but the target compound’s pyridinone core may shift selectivity toward other bacterial or viral targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide?

- Methodological Answer : A multi-step synthesis is typically employed:

Core Pyridine Formation : Start with a cyclocondensation reaction between substituted pyridine precursors and thiourea derivatives to introduce the pyrimidin-2-ylthio group.

Acetamide Coupling : Use a nucleophilic substitution or amidation reaction to attach the N-(2-ethoxyphenyl)acetamide moiety.

Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Key Analytical Step : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, pyridinone C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons (e.g., pyridinone H at δ 7.5–8.5 ppm, ethoxy CH3 at δ 1.3–1.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C22H22N4O4S: 454.14) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation in the final amidation step?

- Methodological Answer :

- Reagent Selection : Use coupling agents like HATU or EDCI with DMAP to enhance reaction efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., over-acylation) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted pyridinone intermediate) and adjust stoichiometry .

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for key reactions (e.g., sulfur nucleophilic substitution).

- Reaction Path Search : Use software like GRRM or Gaussian to simulate plausible reaction pathways and identify energy barriers .

- Machine Learning : Train models on existing pyridine-acetamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Metabolic Stability Testing : Use microsomal incubation (human/rat liver microsomes) to assess compound degradation kinetics.

- Target Engagement Studies : Employ SPR or ITC to measure direct binding affinity to hypothesized targets (e.g., kinase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.